

3-Fluoro-4-methylbenzyl bromide chemical properties

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Compound of Interest

Compound Name: **3-Fluoro-4-methylbenzyl bromide**

Cat. No.: **B126329**

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An In-depth Technical Guide to **3-Fluoro-4-methylbenzyl bromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Fluoro-4-methylbenzyl bromide**, a key intermediate in pharmaceutical and chemical synthesis.

Chemical Identity and Properties

3-Fluoro-4-methylbenzyl bromide is a substituted aromatic halide. The presence of the benzylic bromide makes it a reactive alkylating agent, while the fluoro and methyl groups on the aromatic ring influence its electronic properties and reactivity.

Table 1: Chemical and Physical Properties of **3-Fluoro-4-methylbenzyl bromide**

Property	Value	Source(s)
CAS Number	145075-44-1	[1]
Molecular Formula	C8H8BrF	[2] [3]
Molecular Weight	203.06 g/mol	[2]
Boiling Point	209.5°C; 77°C at 3 mmHg	[2] [4]
Melting Point	Not available	
Density	Not available	
Solubility	Insoluble in water. Soluble in chloroform, DMSO, and methanol (slight).	[5]
Appearance	Colorless oil	[6] for a similar isomer
Synonyms	4-(bromomethyl)-2-fluoro-1-methylbenzene, 4-Bromomethyl-2-fluoro-1-methyl-benzene	[4]

Synthesis and Experimental Protocols

3-Fluoro-4-methylbenzyl bromide is typically synthesized from the corresponding benzyl alcohol through a nucleophilic substitution reaction. A general and reliable method involves the use of phosphorus tribromide.

Synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-Fluoro-4-methylbenzyl alcohol

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-4-fluoro-benzyl bromide^[7].

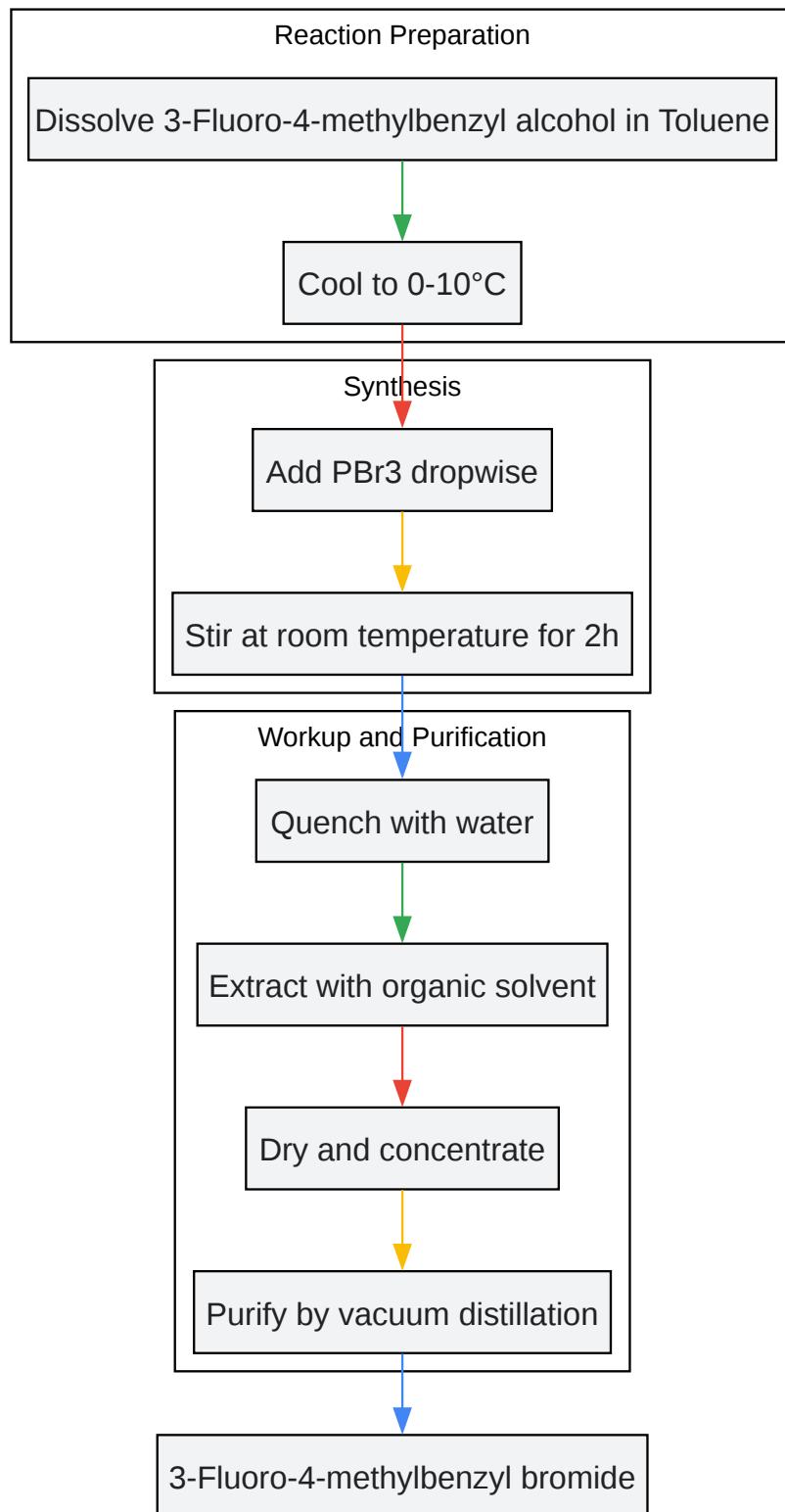
Experimental Protocol:

- Dissolution: Dissolve 3-Fluoro-4-methylbenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon).

- Cooling: Cool the solution to 0-10°C using an ice bath with continuous stirring.
- Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quenching: Carefully pour the reaction mixture into cold water to quench the excess PBr₃.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
- Washing: Wash the organic layer sequentially with water and brine.
- Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **3-Fluoro-4-methylbenzyl bromide**.

Synthesis Workflow of 3-Fluoro-4-methylbenzyl bromide

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 3-Fluoro-4-methylbenzyl bromide.**

Reactivity

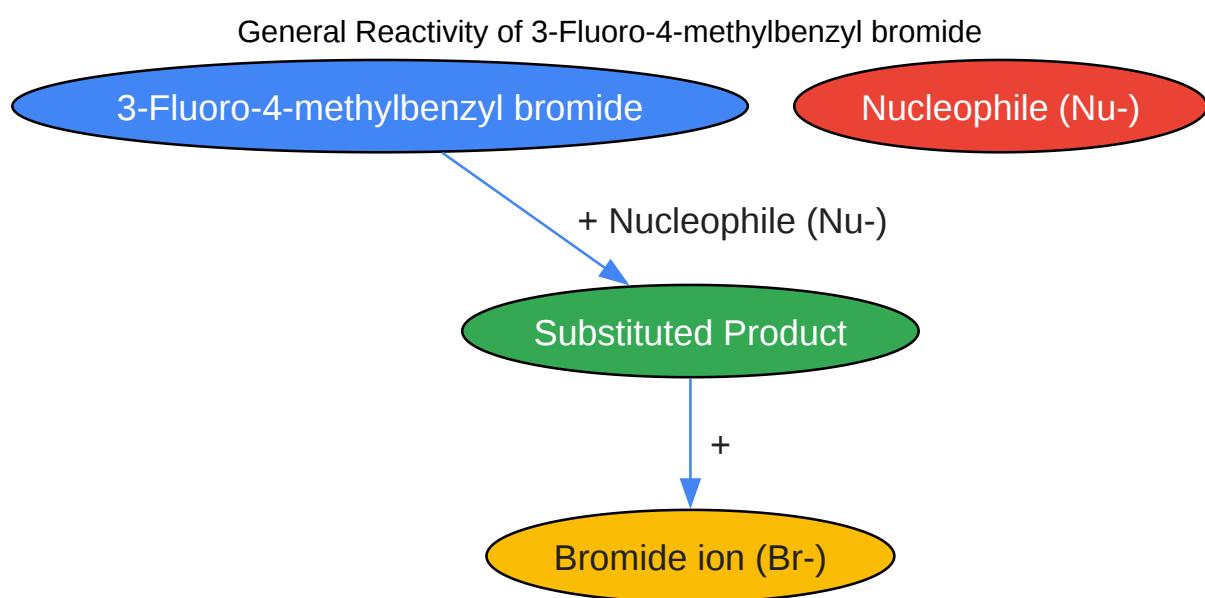
The primary reactivity of **3-Fluoro-4-methylbenzyl bromide** is dictated by the benzylic bromide group. Benzylic halides are particularly reactive towards nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the benzene ring[8].

Nucleophilic Substitution Reactions

3-Fluoro-4-methylbenzyl bromide readily undergoes both $S_{n}1$ and $S_{n}2$ reactions[9]. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

- $S_{n}1$ Pathway: Favored by weak nucleophiles and polar protic solvents, which can stabilize the benzylic carbocation intermediate.
- $S_{n}2$ Pathway: Favored by strong nucleophiles and polar aprotic solvents.

This reactivity makes it a valuable reagent for introducing the 3-fluoro-4-methylbenzyl group into a wide range of molecules.



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Caption: General nucleophilic substitution reaction.

Safety and Handling

3-Fluoro-4-methylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Danger	[10]
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	[10]
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P260: Do not breathe dust/fume/gas/mist/vapours/spay. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[10]
Incompatible Materials	Strong oxidizing agents, strong acids and bases.	[10]

First Aid Measures:

- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
- Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Development

3-Fluoro-4-methylbenzyl bromide serves as a crucial building block in the synthesis of various pharmaceutical compounds[11]. The incorporation of the 3-fluoro-4-methylbenzyl moiety can modulate the pharmacological properties of a molecule, such as its binding affinity, metabolic stability, and pharmacokinetic profile. Its use as a pharmaceutical intermediate is well-documented[5].

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